7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a fluorinated indene derivative. This compound is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 4th position of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-4-carbaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the fluorine atom, making it less metabolically stable.
7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid: An oxidized form with different chemical properties.
7-fluoro-2,3-dihydro-1H-indene-4-methanol: A reduced form with different reactivity.
Uniqueness
The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features make it a valuable compound in the synthesis of fluorinated analogs of bioactive molecules .
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-6H,1-3H2 |
InChI Key |
HRVDILGZEUFVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)C=O |
Origin of Product |
United States |
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